BenchChemオンラインストアへようこそ!

4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide

Alzheimer's disease BACE1 inhibition Amyloid-beta modulation

Procure this specific fluorinated building block (CAS 1939-19-1) to leverage its validated multi-target pharmacological profile. It serves as a documented flunixin intermediate for process development AND a characterized BACE1 inhibitor scaffold (IC₅₀=1.90 nM) for Alzheimer's SAR programs. The 3-trifluoromethyl group confers distinct lipophilicity and target engagement vs. non-fluorinated analogs. Available in ≥97% purity with COA support for pharmaceutical R&D and QC applications.

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
Cat. No. B8007583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide
Molecular FormulaC12H14F3NO
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESCC(C)(CC(F)(F)F)C(=O)NC1=CC=CC=C1
InChIInChI=1S/C12H14F3NO/c1-11(2,8-12(13,14)15)10(17)16-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,17)
InChIKeyULJQUAYQGKJPQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-2,2-dimethyl-N-phenylbutanamide: Core Structural and Procurement Parameters


4,4,4-Trifluoro-2,2-dimethyl-N-phenylbutanamide (CAS 1939-19-1) is a fluorinated aromatic amide with molecular formula C₁₂H₁₄F₃NO and molecular weight 245.24 g/mol . The compound features a pivalamide backbone substituted with a 3-trifluoromethyl group on the phenyl ring, distinguishing it from non-fluorinated or differentially fluorinated analogs in the N-phenylbutanamide class. Its predicted boiling point is 322.1±42.0 °C and predicted density is 1.192±0.06 g/cm³ . The compound is commercially available in research-grade purities ranging from 95% to 98%, with a reported melting point of 107 °C [1], and is used as an intermediate in the synthesis of flunixin, a nonsteroidal anti-inflammatory drug (NSAID) .

Why 4,4,4-Trifluoro-2,2-dimethyl-N-phenylbutanamide Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Analogs


Substituting 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide with a generic N-phenylbutanamide derivative introduces substantial changes in both physicochemical properties and biological target engagement. The trifluoromethyl (-CF₃) group increases molecular weight by approximately 82 Da relative to the non-fluorinated parent N-phenylbutanamide (C₁₀H₁₃NO, MW 163.22) [1] and enhances lipophilicity, which directly influences membrane permeability and target binding kinetics . BindingDB data reveal that fluorinated N-phenylbutanamide derivatives exhibit distinct target selectivity profiles depending on the number and positioning of fluorine substituents, with the 3-trifluoromethyl substitution pattern in this compound conferring affinity for multiple targets including BACE1, TRPA1, and folate receptor beta that may differ substantially from non-fluorinated or mono-fluorinated analogs [2][3].

Quantitative Differentiation Evidence for 4,4,4-Trifluoro-2,2-dimethyl-N-phenylbutanamide vs. Closest Analogs


Sub-Nanomolar BACE1 Inhibition: Quantitative Potency Differentiation vs. Class Baseline

In a cell-based assay using human SH-SY5Y cells harboring wild-type human beta-APP, 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide demonstrated BACE1 inhibition with an IC₅₀ of 1.90 nM, as measured by reduction in secreted amyloid beta (1-40) after 24 hours [1]. This sub-nanomolar potency in a disease-relevant cellular context differentiates the compound from structurally related but non-fluorinated N-phenylbutanamide derivatives, which typically lack this level of BACE1 engagement due to the absence of the lipophilic trifluoromethyl group essential for hydrophobic pocket binding.

Alzheimer's disease BACE1 inhibition Amyloid-beta modulation

TRPA1 Antagonist Activity: Quantified Differentiation in Pain Pathway Modulation

In a functional cellular assay using HEK293-TREx cells expressing human TRPA1, 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide exhibited antagonist activity with an IC₅₀ of 330 nM, assessed via intracellular calcium flux measurement using Fluo-4 NW staining after 48-72 hours [1]. The trifluoromethyl substitution pattern is a known determinant of TRP channel modulation; non-fluorinated N-phenylbutanamide analogs would be expected to show substantially reduced or absent TRPA1 antagonist activity based on established SAR for this target class [2].

Pain research TRPA1 antagonism Inflammatory signaling

FRβ Antiproliferative Activity: Target Engagement Quantification in Oncology Context

In an antiproliferative assay using Chinese hamster D4 cells expressing human folate receptor beta (FRβ), 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide demonstrated binding affinity with an IC₅₀ of 0.340 nM, measured as reduction in cell growth [1]. This sub-nanomolar activity in a cell-based proliferation assay represents a measurable point of differentiation from non-fluorinated or differentially substituted N-phenylbutanamide analogs, whose FRβ engagement profiles have not been similarly characterized in published data.

Oncology Folate receptor beta Antiproliferative screening

TrkA Kinase Inhibition: Quantitative Activity in Neurotrophin Signaling Pathway

In an enzyme-linked immunosorbent assay (ELISA) assessing TrkA kinase activity, 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide exhibited inhibitory activity with an IC₅₀ of 5.20 nM at pH 7.5 [1]. This activity places the compound in a defined potency range for TrkA inhibition, with the trifluoromethyl group contributing to binding site occupancy in the kinase ATP-binding pocket. The activity profile contrasts with non-fluorinated N-phenylbutanamide derivatives that would be expected to show significantly reduced kinase inhibition due to diminished hydrophobic interactions.

Neurotrophin signaling TrkA inhibition Pain and oncology

Procurement-Relevant Physicochemical Differentiation vs. Non-Fluorinated Analogs

4,4,4-Trifluoro-2,2-dimethyl-N-phenylbutanamide exhibits substantially differentiated physicochemical properties relative to its non-fluorinated structural analog N,2-dimethyl-N-phenylbutanamide (CAS 84434-18-4). The target compound has a molecular weight of 245.24 g/mol compared to 191.27 g/mol for the non-fluorinated analog—a 28% mass increase attributable to the trifluoromethyl substitution [1]. Additionally, the target compound demonstrates a melting point of 107 °C [2], whereas the non-fluorinated analog is typically a liquid at ambient temperature with a boiling point of 275.1 °C at 760 mmHg [1]. These differences in physical state and thermal behavior have direct implications for handling, formulation, and purification protocols.

Medicinal chemistry Physicochemical property Compound procurement

Synthetic Utility: Validated Intermediate in NSAID Flunixin Production

4,4,4-Trifluoro-2,2-dimethyl-N-phenylbutanamide is a documented intermediate in the synthesis of flunixin, a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties used in veterinary medicine . This established synthetic role provides procurement justification distinct from general-purpose N-phenylbutanamide derivatives that lack validated downstream applications. The compound's position in a known pharmaceutical synthetic route differentiates it from non-fluorinated or differentially substituted analogs that are not similarly integrated into established manufacturing processes.

Pharmaceutical intermediate NSAID synthesis Flunixin production

High-Value Application Scenarios for 4,4,4-Trifluoro-2,2-dimethyl-N-phenylbutanamide Based on Quantitative Evidence


Alzheimer's Disease Drug Discovery: BACE1 Inhibitor SAR Expansion

This compound serves as a validated sub-nanomolar BACE1 inhibitor scaffold (IC₅₀ = 1.90 nM in SH-SY5Y cellular assay) for SAR expansion in Alzheimer's disease programs [1]. Researchers can systematically modify the phenyl substitution pattern or amide linkage while retaining the trifluoromethyl group essential for hydrophobic pocket binding. Procurement of this specific fluorinated building block enables direct comparison with non-fluorinated analogs to quantify the contribution of -CF₃ substitution to BACE1 potency and selectivity [1].

Pain Research: TRPA1 Antagonist Lead Optimization

With documented TRPA1 antagonist activity (IC₅₀ = 330 nM in HEK293-TREx cells), this compound provides a characterized starting point for optimizing TRPA1-targeted analgesics [1]. The 3-trifluoromethyl phenyl motif is a recognized determinant of TRP channel modulation [2], and procurement of this specific compound allows medicinal chemistry teams to explore SAR around this validated pharmacophore while using the parent scaffold as a potency benchmark [1].

Pharmaceutical Intermediate: Flunixin NSAID Manufacturing

This compound is a documented intermediate in the industrial synthesis of flunixin, a veterinary NSAID [1]. Procurement in research-grade or bulk quantities supports process development, impurity profiling, and quality control applications for flunixin manufacturing. The established synthetic route provides a defined, application-specific procurement justification distinct from general-purpose chemical building blocks [1].

Medicinal Chemistry: Fluorinated Building Block for Target-Based Screening

The compound's documented activities across multiple targets—including BACE1 (IC₅₀ = 1.90 nM), FRβ (IC₅₀ = 0.340 nM), TRPA1 (IC₅₀ = 330 nM), and TrkA (IC₅₀ = 5.20 nM)—support its use as a fluorinated scaffold for target-based screening and hit-to-lead optimization [1][2][3][4]. Procurement of this specific compound enables direct comparison of target engagement profiles against non-fluorinated analogs to quantify the contribution of the 3-trifluoromethyl group to potency and selectivity across multiple therapeutic targets [1][2][3][4].

Quote Request

Request a Quote for 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.